molecular formula C18H21NO3S B6907911 N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide

N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide

Cat. No.: B6907911
M. Wt: 331.4 g/mol
InChI Key: LCODOAFWGTXTPI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a methoxymethyl group, and a sulfonamide moiety

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-19(18-11-10-15-7-3-4-9-17(15)18)23(20,21)16-8-5-6-14(12-16)13-22-2/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCODOAFWGTXTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)S(=O)(=O)C3=CC=CC(=C3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indenyl group. One common approach is the Friedel-Crafts alkylation of indene with an appropriate alkyl halide to introduce the desired substituents

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reactions. Additionally, the use of catalysts and specific reaction conditions can help minimize by-products and improve the overall process.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: It is utilized in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)benzamide

  • N-(2,3-dihydro-1H-inden-1-yl)acetamide

  • N-(2,3-dihydro-1H-inden-1-yl)ethanesulfonamide

Uniqueness: N-(2,3-dihydro-1H-inden-1-yl)-3-(methoxymethyl)-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties

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